molecular formula C16H16N2O4 B5851857 N-(3,5-dimethylphenyl)-2-(4-nitrophenoxy)acetamide

N-(3,5-dimethylphenyl)-2-(4-nitrophenoxy)acetamide

Cat. No.: B5851857
M. Wt: 300.31 g/mol
InChI Key: ZPGXCKDFBXJOFS-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(4-nitrophenoxy)acetamide is an organic compound characterized by its unique structure, which includes a dimethylphenyl group and a nitrophenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-(4-nitrophenoxy)acetamide typically involves the reaction of 3,5-dimethylaniline with 4-nitrophenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures (20-40°C)
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems can help maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or other strong oxidizing agents

    Reduction: Hydrogen gas with a palladium catalyst, or sodium borohydride

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base

Major Products Formed

    Oxidation: Formation of corresponding nitro derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted acetamide derivatives

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-(4-nitrophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-2-(4-chlorophenoxy)acetamide
  • N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)acetamide
  • N-(3,5-dimethylphenyl)-2-(4-fluorophenoxy)acetamide

Uniqueness

N-(3,5-dimethylphenyl)-2-(4-nitrophenoxy)acetamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo specific reactions that are not possible with other substituents, making this compound valuable for certain applications.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-11-7-12(2)9-13(8-11)17-16(19)10-22-15-5-3-14(4-6-15)18(20)21/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGXCKDFBXJOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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